3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
The compound “3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” belongs to the class of 1,2,4-triazole derivatives . The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature . For instance, the synthesis of quinoline-based [1,2,3]-triazole hybrid derivative was achieved via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .
Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been characterized by various spectroscopic techniques like proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar triazole derivatives typically involve copper-catalyzed click reactions of azides with alkynes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar triazole derivatives have been characterized by various spectroscopic techniques .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis and Structural Characterization : This compound has been used as a starting material for the synthesis of various heterocyclic compounds, including 1,2,4-triazole derivatives with different functional groups. The synthesis process often involves reactions such as etherification, hydrazonation, and cyclization, leading to the formation of complex structures with potential biological activities (Sarhan et al., 2008); (Zhang et al., 2019).
Chemical Properties and Interactions : Research has been conducted to understand the chemical properties and interactions of similar triazole derivatives. Studies include evaluating their acid-base behavior in different solvent mixtures and analyzing their molecular structures using theoretical calculations (Azimi et al., 2008); (Shukla et al., 2017).
Potential Biological and Pharmacological Applications
Antimicrobial Activities : Some triazole derivatives, synthesized using similar compounds, have demonstrated antimicrobial activities against various microorganisms. These studies explore the structure-activity relationships and potential therapeutic applications of these compounds (Bektaş et al., 2007); (Hunashal et al., 2012).
Cancer Research : Studies on benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related to the compound , have been conducted to understand their potential as EGFR inhibitors in cancer treatment. These studies involve molecular docking and theoretical analysis to evaluate their efficacy and stability (Karayel, 2021).
Synthesis of Novel Compounds with Biological Activity : The compound has been used in the synthesis of new tricyclic heterocycles and other derivatives with potential biological activities, such as antifungal agents. This research contributes to the development of new therapeutic agents with diverse applications (Luan et al., 2018); (Sangshetti et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-benzyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c1-2-5-12(6-3-1)10-18-11-16-17-14(18)13-7-4-8-15-9-13;;/h1-3,5-6,11,13,15H,4,7-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSQHNQASRYTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.